molecular formula C24H18ClN3O5 B2482798 (Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380568-75-2

(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2482798
CAS No.: 380568-75-2
M. Wt: 463.87
InChI Key: FGXVNWBTDRRLFJ-UHFFFAOYSA-N
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Description

(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H18ClN3O5 and its molecular weight is 463.87. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-6-9-20(10-7-16)33-15-17-4-2-3-5-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXVNWBTDRRLFJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H20ClN3O6
  • Molecular Weight : 493.9 g/mol
  • CAS Number : 380477-84-9

The compound exhibits various biological activities, primarily attributed to its structural components that interact with specific biological targets. The presence of the cyano group and the methoxy phenyl moieties suggest potential interactions with enzyme systems and receptors.

Biological Activity Data Table

Activity TypeDescriptionReference
AntiviralPotential inhibition of HBV replication
CytotoxicityNot extensively studied; requires further investigation
Enzyme InhibitionPossible interaction with COX enzymes based on SAR studies

Case Studies and Research Findings

  • Antiviral Efficacy :
    A study focused on N-phenylbenzamide derivatives demonstrated significant antiviral activity against HBV. These compounds were evaluated for their ability to increase APOBEC3G levels, which is crucial for inhibiting viral replication. Although this compound was not specifically tested, its structural analogs showed promising results in vitro .
  • Cytotoxicity Assessment :
    While direct studies on the cytotoxic effects of this compound are scarce, related compounds have been assessed for cytotoxicity against various cell lines. For example, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.
  • Anti-inflammatory Potential :
    The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Preliminary studies on similar compounds have reported IC50 values indicating effective inhibition of COX enzymes, suggesting that this compound could also possess anti-inflammatory properties .

Q & A

Q. What are the critical steps in synthesizing (Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution reaction : Reacting a nitrobenzene derivative (e.g., 2-chloro-4-fluoronitrobenzene) with 2-chlorophenylmethanol under alkaline conditions to form the methoxy-substituted intermediate.

Reduction : Converting the nitro group to an amine using iron powder under acidic conditions (e.g., HCl) .

Condensation : Reacting the amine intermediate with cyanoacetic acid derivatives in the presence of a condensing agent (e.g., DCC or EDC) to form the enamide backbone .
Key parameters include pH control during substitution (pH 9–11) and temperature regulation (60–80°C for condensation).

Q. Which analytical techniques are most reliable for confirming the stereochemistry (Z/E) of the prop-2-enamide group?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR coupling constants (JJ) between vinyl protons (e.g., J=1012HzJ = 10–12 \, \text{Hz} for Z-isomers due to transannular interactions) .
  • HPLC with Chiral Columns : Retention time differences under isocratic conditions (e.g., 70:30 acetonitrile/water) .
  • X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable .

Q. How can reaction yields be improved during the condensation step?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve reaction efficiency .
  • Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., cyano group hydrolysis) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of the methoxy group substitution on the phenyl ring?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) favor para-substitution due to reduced ortho hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct substitution to electron-rich positions via resonance stabilization .
    Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in reported reaction yields under similar conditions?

  • Methodological Answer :
  • Parameter Screening : Use design-of-experiments (DoE) to test interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Impurity Profiling : LC-MS or GC-MS to identify side products (e.g., hydrolyzed cyano groups) that reduce yields .
    Example: A study found that residual moisture in DMF decreased yields by 15–20%; using molecular sieves mitigated this issue .

Q. How can mechanistic insights into the reduction step (nitro to amine) guide catalyst selection?

  • Methodological Answer :
  • Catalyst Screening : Compare iron powder (traditional) vs. hydrogenation catalysts (e.g., Pd/C) under acidic vs. neutral conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., nitroso intermediate formation) .
    Iron powder in HCl is cost-effective but may require longer reaction times (8–12 hrs) compared to catalytic hydrogenation (2–4 hrs) .

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